LB-205
Description
LB-205 is a zinc (Zn²⁺)-dependent pan-histone deacetylase (HDAC) inhibitor targeting classes I and II HDACs . Its mechanism involves HDAC inhibition, which increases histone acetylation (e.g., histone H3), promoting pro-survival pathways (e.g., upregulation of NGF, p-TrkA, Bcl-2) and suppressing apoptosis (e.g., downregulation of BAX, p-JNK) . Additionally, this compound inhibits heat shock protein 90 (HSP90), stabilizing misfolded proteins like mutant glucocerebrosidase (GCase) in Gaucher’s disease while upregulating chaperones such as HSPA5 .
Properties
CAS No. |
1113025-86-7 |
|---|---|
Molecular Formula |
C19H22N2O2S |
Molecular Weight |
342.45 |
IUPAC Name |
2-Mercapto-N-[6-oxo-6-(phenylamino)hexyl]-benzamide |
InChI |
InChI=1S/C19H22N2O2S/c22-18(21-15-9-3-1-4-10-15)13-5-2-8-14-20-19(23)16-11-6-7-12-17(16)24/h1,3-4,6-7,9-12,24H,2,5,8,13-14H2,(H,20,23)(H,21,22) |
InChI Key |
DLAHPFVJAZCDGF-UHFFFAOYSA-N |
SMILES |
O=C(NCCCCCC(NC1=CC=CC=C1)=O)C2=CC=CC=C2S |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LB-205; LB 205; LB205; |
Origin of Product |
United States |
Comparison with Similar Compounds
Vorinostat (SAHA)
Structural and Functional Similarities :
- Both LB-205 and vorinostat are HDAC inhibitors with overlapping targets (classes I/II HDACs) and dual inhibitory effects on HSP90 .
- Mechanistic Differences: Vorinostat primarily binds to the HDAC catalytic site, while this compound targets the middle domain of HSP90, enhancing chaperone-mediated protein folding .
Pharmacokinetics :
- This compound has a longer half-life than vorinostat, enabling less frequent dosing .
Sodium Butyrate
Mechanistic Contrast :
Therapeutic Outcomes :
17-N-Allylamino-17-Demethoxygeldanamycin (17-AAG)
Functional Overlap :
Clinical Relevance :
AR-42 and FRAX-597
Contextual Comparison :
- AR-42 (class I HDAC inhibitor) and FRAX-597 (PAK inhibitor) are explored in neurofibromatosis type II. This compound distinguishes itself through pan-HDAC inhibition and HSP90 modulation, addressing both tumor growth and protein aggregation pathologies .
Data Tables
Table 1: Pharmacological Properties of this compound and Comparators
Table 2: Efficacy in Gaucher’s Disease Models
| Compound | Mutant GCase Stabilization | Brain Penetration | Administration Route |
|---|---|---|---|
| This compound | High | Yes | Oral |
| Vorinostat | Moderate | Limited | Intravenous/Oral |
| Enzyme Replacement | None | No | Intravenous |
Research Findings
- Neuroprotection : In TBI models, this compound increased histone H3 acetylation by 40% and reduced apoptosis markers (BAX, p-JNK) by 50–60% at doses 30% lower than toxic thresholds for other HDAC inhibitors .
- Gaucher’s Disease: this compound restored 70–80% of GCase activity in neuronal cells, outperforming vorinostat (50–60%) and enzyme replacement therapy (0% in the brain) .
- Cancer: this compound enhanced HIF-1α ubiquitination by 2.5-fold, comparable to vorinostat, but with prolonged activity due to its pharmacokinetic profile .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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